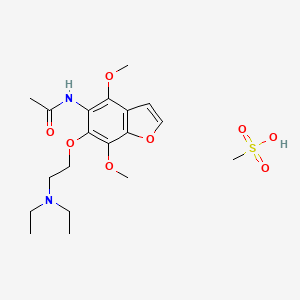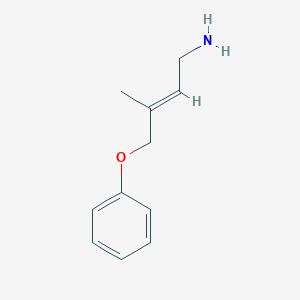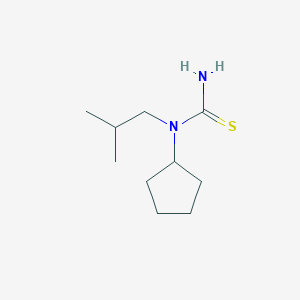
n-Cyclopentyl-n-(2-methylpropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopentyl-n-(2-methylpropyl)thiourea is a thiourea derivative with the molecular formula C10H20N2S. This compound is known for its unique structural properties, which include a cyclopentyl group and a 2-methylpropyl group attached to the thiourea moiety. Thiourea derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-n-(2-methylpropyl)thiourea can be achieved through several methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, producing thioureas in excellent yields .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental impact. The “on-water” reaction of (thio)isocyanates with amines is a sustainable and chemoselective method that is gaining popularity in industrial settings due to its simplicity and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
n-Cyclopentyl-n-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert thiourea derivatives into amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and substituted thiourea derivatives. The specific products depend on the reagents and conditions used in the reactions.
Applications De Recherche Scientifique
n-Cyclopentyl-n-(2-methylpropyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of n-Cyclopentyl-n-(2-methylpropyl)thiourea involves its interaction with molecular targets and pathways in biological systems. Thiourea derivatives are known to interact with enzymes and proteins, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the biological activity being studied. For example, thiourea derivatives with anticancer properties may inhibit specific enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to n-Cyclopentyl-n-(2-methylpropyl)thiourea include other thiourea derivatives with different substituents. Examples include:
- n-Cyclopentyl-n-(2-methylpropyl)-N’-phenylthiourea
- n-Cyclopentyl-n-(2-methylpropyl)-N’-benzylthiourea
- n-Cyclopentyl-n-(2-methylpropyl)-N’-ethylthiourea
Uniqueness
This compound is unique due to its specific combination of cyclopentyl and 2-methylpropyl groups attached to the thiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
253315-35-4 |
|---|---|
Formule moléculaire |
C10H20N2S |
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
1-cyclopentyl-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C10H20N2S/c1-8(2)7-12(10(11)13)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,13) |
Clé InChI |
ZZOMXABMGQJOLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(C1CCCC1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13783270.png)
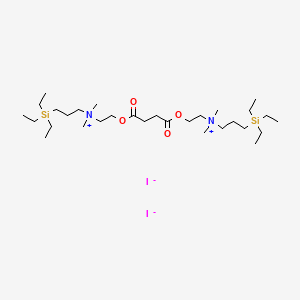
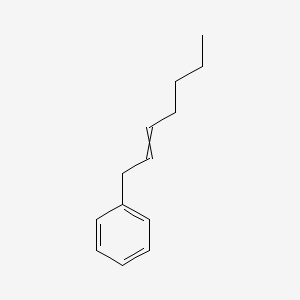
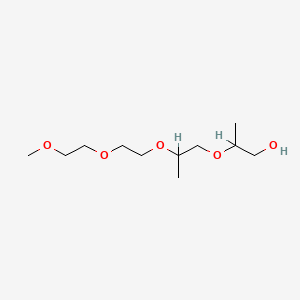
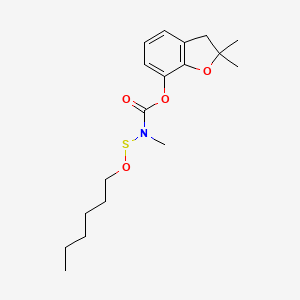
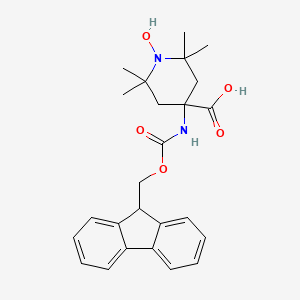
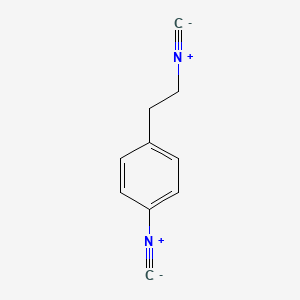

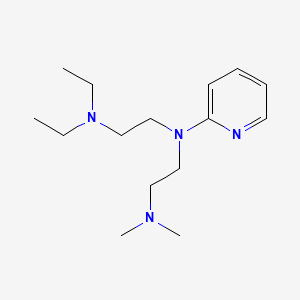
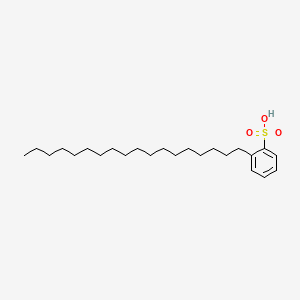
![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
